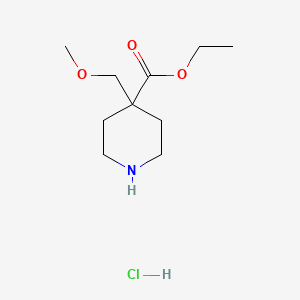![molecular formula C9H14Cl2N2O2 B1529076 6-[(Dimethylamino)methyl]pyridine-3-carboxylic acid dihydrochloride CAS No. 1803610-90-3](/img/structure/B1529076.png)
6-[(Dimethylamino)methyl]pyridine-3-carboxylic acid dihydrochloride
Vue d'ensemble
Description
6-[(Dimethylamino)methyl]pyridine-3-carboxylic acid dihydrochloride, also known as DMAC, is a compound that has gained significant attention in various scientific research fields due to its unique properties. It has a molecular formula of C9H14Cl2N2O2 and a molecular weight of 253.13 g/mol .
Molecular Structure Analysis
The molecular structure of 6-[(Dimethylamino)methyl]pyridine-3-carboxylic acid dihydrochloride is represented by the formula C9H14Cl2N2O2 . Unfortunately, the search results do not provide a detailed structural analysis of this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of 6-[(Dimethylamino)methyl]pyridine-3-carboxylic acid dihydrochloride include a molecular weight of 253.13 g/mol . The boiling point and storage conditions are not specified in the search results .Applications De Recherche Scientifique
Supramolecular Chemistry
Subheading: Supramolecular Adducts of Pyridine Derivatives
Research into the cocrystallization of pyridine derivatives with carboxylic acids has led to the discovery of seven supramolecular adducts. These compounds have been characterized by X-ray diffraction, IR, and elemental analysis. Their structural and supramolecular aspects, interpreted through various bonding interactions (e.g., N-H...O, N-H...N, and others), reveal a complex balance of weak nonbonding interactions contributing to the stabilization and formation of high-dimensional structures. This exploration into the supramolecular chemistry of pyridine derivatives highlights their potential for creating intricate molecular assemblies (Fang et al., 2020).
Organic Synthesis
Subheading: Advances in Carboxylic Acid Esterification
In the realm of organic synthesis, pyridine derivatives have been utilized as catalysts for the acylation of inert alcohols and phenols under base-free conditions. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride has been employed as a recyclable catalyst, showcasing its efficiency in forming N-acyl-4-(N',N'-dimethylamino)pyridine chloride, a key intermediate in these reactions. This demonstrates the versatility of pyridine derivatives in facilitating organic transformations, including the synthesis of carboxylic esters and lactones with high yields and chemoselectivities (Liu et al., 2014).
Antimicrobial Research
Subheading: Antimicrobial Applications of Pyridine Derivatives
A series of novel pyrimidine-5-carboxylic acids, synthesized from pyridine derivatives, exhibited significant antimicrobial activity. This research underscores the potential of pyridine-based compounds in developing new antimicrobial agents. The structure-activity relationship study, facilitated by these compounds, could lead to novel treatments for microbial infections (Shastri & Post, 2019).
Propriétés
IUPAC Name |
6-[(dimethylamino)methyl]pyridine-3-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-11(2)6-8-4-3-7(5-10-8)9(12)13;;/h3-5H,6H2,1-2H3,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLCLKHECFEZAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC=C(C=C1)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(Dimethylamino)methyl]pyridine-3-carboxylic acid dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1529014.png)
